(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S2/c1-3-32-21(30)25-10-8-24(9-11-25)18-15(19(28)26-7-5-4-6-17(26)23-18)14-16-20(29)27(12-13-31-2)22(33)34-16/h4-7,14H,3,8-13H2,1-2H3/b16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCFJCVYHWSEAB-PEZBUJJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure
The compound consists of multiple pharmacophores, including a thiazolidinone moiety and a pyrimidine ring, which are known to contribute to its biological activities. The structural formula is represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity. In particular, compounds similar to (Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate have been tested against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Efficacy : The compound exhibited antibacterial activity that surpassed that of standard antibiotics like ampicillin and streptomycin by 10–50 times against several bacterial strains, including Enterobacter cloacae and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values as low as 0.004–0.03 mg/mL, indicating strong potency against bacterial pathogens .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. coli | 0.004–0.03 | 0.008–0.06 |
| Compound 12 | S. aureus | 0.015 | 0.030 |
| Compound 15 | B. cereus | 0.020 | 0.040 |
Antifungal Activity
The antifungal properties of compounds related to (Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate have also been investigated.
Key Findings:
- Potency : The antifungal activity was notable with MIC values ranging from 0.004–0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus .
- Comparative Efficacy : The most potent compound in the series was found to be effective against the most sensitive fungal strains while showing reduced activity against resistant strains .
Anticancer Activity
The anticancer potential of the compound has been explored through molecular docking studies and in vitro assays.
Key Findings:
- Targeting Cancer Cells : Compounds derived from this structure demonstrated promising binding affinities towards cancer cell receptors, indicating potential for inhibiting cancer cell proliferation .
- Inhibition Studies : Several derivatives were synthesized and tested for their ability to inhibit growth in various cancer cell lines, showing significant reductions in cell viability .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The thiazolidinone component of the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that compounds containing the thiazolidinone scaffold can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
Anti-inflammatory Effects
Compounds with structural similarities have also been evaluated for their anti-inflammatory properties. They have been found to inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
A study investigated the cytotoxic effects of (Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| HeLa (Cervical) | 8.0 |
| A549 (Lung) | 15.0 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
